5-Nitro-2-(trifluoromethyl)benzyl alcohol
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Overview
Description
5-Nitro-2-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F3NO3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a benzyl alcohol (-CH2OH) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)benzyl alcohol typically involves multiple steps:
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Oxidation: The amine group can then be oxidized back to a nitro group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: 5-Nitro-2-(trifluoromethyl)benzaldehyde, 5-Nitro-2-(trifluoromethyl)benzoic acid
Reduction: 5-Amino-2-(trifluoromethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Nitro-2-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially for compounds targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 5-Nitro-2-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-(trifluoromethyl)benzyl alcohol
- 4-Nitro-2-(trifluoromethyl)benzyl alcohol
- 5-Nitro-2-(trifluoromethyl)benzoic acid
Uniqueness
5-Nitro-2-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. The presence of both a nitro group and a trifluoromethyl group on the benzene ring provides a combination of electron-withdrawing effects, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
[5-nitro-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7-2-1-6(12(14)15)3-5(7)4-13/h1-3,13H,4H2 |
InChI Key |
XQKFVQCKKWWJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)C(F)(F)F |
Origin of Product |
United States |
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